N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide group linked via a methylene bridge to a tetrazole ring substituted with a p-tolyl group. This structure combines aromatic and heterocyclic motifs, making it relevant in medicinal chemistry for ligand-receptor interactions, particularly due to the tetrazole moiety's role as a bioisostere for carboxylic acids . The compound's safety profile emphasizes avoiding heat sources and proper storage to prevent degradation .
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-7-9-14(10-8-12)21-15(18-19-20-21)11-17-16(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPDEIDKCVPADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of p-tolylamine with triethyl orthoformate and sodium azide to form the tetrazole ring . This intermediate can then be reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The p-tolyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products Formed
- p-Toluic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Bioisosteric Replacement : The tetrazole ring in this compound serves as a carboxylic acid surrogate, similar to losartan and valsartan (), enhancing metabolic stability .
- Substituent Effects : The p-tolyl group increases lipophilicity compared to polar substituents like methoxy (e.g., compound 6e in ) or halogenated aryl groups (e.g., 6f in ) .
- Activity Trends: N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives exhibit nanomolar EC₅₀ values for GPR35, suggesting that tetrazole positioning significantly impacts receptor binding .
Physicochemical and Pharmacokinetic Properties
- Lipinski’s Rule Compliance: Benzamide-tetrazole hybrids generally comply with druglikeness criteria (e.g., molecular weight <500, H-bond donors/acceptors ≤5/10) .
- Solubility : The benzamide group may improve aqueous solubility compared to nitro-containing analogues (e.g., nitramine derivatives in ) .
- Stability : The absence of labile groups (e.g., nitro or sulfonyl) in the target compound suggests superior stability compared to SNI-1 or nitramine derivatives .
Biological Activity
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various case studies and research findings.
1. Overview of Biological Activity
The compound exhibits notable antimicrobial , anticancer , and anti-inflammatory properties. The presence of the tetrazole ring is crucial for its biological activity, as it influences interactions with various biological targets.
1.1 Antimicrobial Activity
Research has demonstrated that this compound shows efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A specific study reported a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an antimicrobial agent .
1.2 Anticancer Properties
The compound has been evaluated in clinical trials for its anticancer effects. A recent trial involving patients with advanced solid tumors showed a partial response in approximately 40% of participants treated with tetrazole derivatives similar to this compound . The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis.
1.3 Anti-inflammatory Effects
In preclinical models, this compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and modulating inflammatory pathways. This suggests its potential application in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects .
- Enzyme Inhibition : The tetrazole ring may bind to specific enzymes or receptors, modulating their activity. For instance, it has been identified as a mixed-type inhibitor of xanthine oxidase with an IC50 value close to that of established inhibitors .
3.1 Antimicrobial Efficacy Study
A study evaluated the effectiveness of tetrazole derivatives against MRSA, revealing that the compound significantly reduced bacterial growth compared to untreated controls. This underscores its potential as a therapeutic agent for resistant bacterial infections .
3.2 Cancer Treatment Trial
In clinical trials for advanced solid tumors, patients receiving a tetrazole derivative experienced a partial response rate of 40%, indicating promising anticancer activity with manageable side effects .
4. Comparative Analysis of Related Compounds
5. Conclusion
This compound demonstrates significant biological activity across multiple domains, particularly in antimicrobial and anticancer research. Its mechanisms involve complex interactions at the molecular level, highlighting its potential as a valuable compound in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
